Urease-IN-9
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Overview
Description
Urease-IN-9, also known as Compound 1e, is a potent urease inhibitor with an IC50 value of 19.5 μM . Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, playing a crucial role in the nitrogen cycle . Urease inhibitors like this compound are essential in various fields, including agriculture and medicine, due to their ability to impede the activity of urease-producing pathogens .
Preparation Methods
The synthesis of Urease-IN-9 involves several steps, including the preparation of intermediates and the final compound. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing urease inhibitors often involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product . Industrial production methods typically involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Urease-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Urease-IN-9 has a wide range of scientific research applications:
Mechanism of Action
Urease-IN-9 exerts its effects by binding to the active site of urease, thereby inhibiting its activity. The compound interacts with the nickel ions in the active site, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition reduces the pH increase caused by urease activity, which is beneficial in controlling infections and improving agricultural practices .
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[2-[[(E)-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]ethyl]phenyl] acetate |
InChI |
InChI=1S/C21H21NO5/c1-15(23)26-19-8-3-17(4-9-19)7-12-21(25)22-14-13-18-5-10-20(11-6-18)27-16(2)24/h3-12H,13-14H2,1-2H3,(H,22,25)/b12-7+ |
InChI Key |
KSUFYXBXUWEHQP-KPKJPENVSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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